(1-Cyclopropylethoxy)(triethyl)silane
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Overview
Description
(1-Cyclopropylethoxy)(triethyl)silane is an organosilicon compound characterized by the presence of a cyclopropylethoxy group and three ethyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethoxy)(triethyl)silane typically involves the reaction of cyclopropylethanol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product through a series of purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure high yields and product purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethoxy)(triethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: It participates in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes to form silyl ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used under mild conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.
Major Products:
Reduction: Alcohols and silyl ethers.
Hydrosilylation: Silyl-substituted alkanes and alkenes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(1-Cyclopropylethoxy)(triethyl)silane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Cyclopropylethoxy)(triethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen (Si-H) bond is highly reactive, allowing the compound to participate in various chemical transformations. In hydrosilylation reactions, the compound adds across double bonds, facilitated by transition metal catalysts, forming stable silyl ethers .
Comparison with Similar Compounds
Triethylsilane: Similar in structure but lacks the cyclopropylethoxy group.
Trimethylsilane: Another trialkylsilane with three methyl groups instead of ethyl groups.
Triphenylsilane: Contains three phenyl groups, making it bulkier and more sterically hindered, which affects its reactivity.
Uniqueness: (1-Cyclopropylethoxy)(triethyl)silane is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional silanes may not be suitable .
Properties
CAS No. |
235089-51-7 |
---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
1-cyclopropylethoxy(triethyl)silane |
InChI |
InChI=1S/C11H24OSi/c1-5-13(6-2,7-3)12-10(4)11-8-9-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
IETKSICFIXGQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)C1CC1 |
Origin of Product |
United States |
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